3-Methoxyquinoline-7-carboxylic acid
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Overview
Description
3-Methoxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyquinoline-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods
Industrial production methods for quinoline derivatives, including this compound, often involve large-scale reactions using recyclable catalysts and solvent-free conditions to minimize environmental impact . These methods are designed to be scalable and cost-effective while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-7-carboxylic acid, while reduction can produce 3-methoxyquinoline .
Scientific Research Applications
3-Methoxyquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxyquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 2-Chloro-6-methoxyquinoline-3-carboxylic acid
Uniqueness
3-Methoxyquinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-methoxyquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZUWVIXUPXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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